molecular formula C7H15N3O5S B584544 D-Galactopyranosyl thiosemicarbazide CAS No. 154634-26-1

D-Galactopyranosyl thiosemicarbazide

Cat. No.: B584544
CAS No.: 154634-26-1
M. Wt: 253.273
InChI Key: YMJWCYLPMHAALV-SVZMEOIVSA-N
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Description

D-Galactopyranosyl thiosemicarbazide: is a chemical compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The incorporation of a D-galactopyranosyl moiety enhances the compound’s solubility and bioavailability, making it a valuable candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Galactopyranosyl thiosemicarbazide typically involves the reaction of D-galactose with thiosemicarbazide. The process begins with the protection of the hydroxyl groups of D-galactose to form a tetra-O-acetyl derivative. This protected sugar is then reacted with thiosemicarbazide under acidic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: D-Galactopyranosyl thiosemicarbazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-Galactopyranosyl thiosemicarbazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of D-Galactopyranosyl thiosemicarbazide involves its interaction with various molecular targets. The compound is known to inhibit the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. Additionally, the compound’s thiosemicarbazide moiety can form reactive intermediates that interact with cellular proteins and nucleic acids, further contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • N-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide
  • Substituted isatin-thiosemicarbazones containing D-galactose moiety
  • Hybrid thiosemicarbazone derivatives bearing coumarin and D-galactose moieties

Uniqueness: D-Galactopyranosyl thiosemicarbazide stands out due to its enhanced solubility and bioavailability, which are attributed to the presence of the D-galactopyranosyl moiety. This makes it more effective in biological systems compared to other thiosemicarbazides. Additionally, its ability to inhibit key bacterial enzymes and its potential anticancer properties make it a valuable compound for further research and development .

Properties

IUPAC Name

[[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O5S/c8-7(16)10-9-6-5(14)4(13)3(12)2(1-11)15-6/h2-6,9,11-14H,1H2,(H3,8,10,16)/t2-,3+,4+,5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJWCYLPMHAALV-SVZMEOIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)NNC(=S)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)NNC(=S)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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